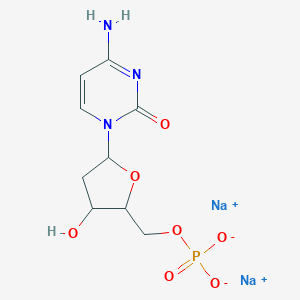

2'-Deoxycytidine-5'-monophosphate disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

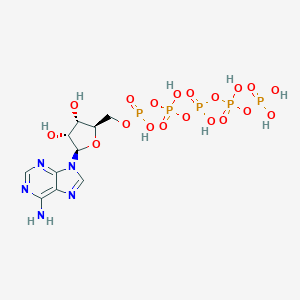

Deoxycytidine monophosphate, also known as deoxycytidylic acid or deoxycytidylate in its conjugate acid and conjugate base forms, respectively, is a deoxynucleotide. It is one of the four monomers that make up deoxyribonucleic acid (DNA). In a DNA double helix, deoxycytidine monophosphate will base pair with deoxyguanosine monophosphate .

Scientific Research Applications

Deoxycytidine monophosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate for DNA synthesis and is used in polymerase chain reaction (PCR) and other molecular biology techniques. It is also used in the study of DNA repair mechanisms and the development of antiviral and anticancer drugs .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxycytidine-5’-monophosphate disodium salt (dCMP) is the enzyme uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase . This enzyme plays a crucial role in the nucleotide metabolism pathway, which is essential for DNA and RNA biosynthesis .

Mode of Action

dCMP acts as a substrate for UMP/CMP kinase . The enzyme catalyzes the phosphorylation of dCMP to form deoxycytidine diphosphate (dCDP) . This reaction is a critical step in the nucleotide metabolism pathway, leading to the synthesis of deoxycytidine triphosphate (dCTP), which is a necessary component for DNA replication and repair .

Biochemical Pathways

The biochemical pathway affected by dCMP is the nucleotide metabolism pathway . Specifically, dCMP is involved in the pyrimidine metabolism sub-pathway, where it is converted to dCDP by UMP/CMP kinase . The dCDP is then further phosphorylated to form dCTP, which is incorporated into DNA during replication and repair processes .

Result of Action

The action of dCMP results in the production of dCTP, a critical component for DNA synthesis and repair . By providing a source of dCTP, dCMP supports the replication of genetic material in cells and the repair of DNA damage, thereby contributing to cellular function and genomic stability .

Action Environment

The action of dCMP is influenced by various environmental factors. For instance, the activity of UMP/CMP kinase, the enzyme that dCMP targets, can be affected by the cellular environment, including the presence of other substrates or inhibitors, pH, and temperature. Additionally, the solubility of dCMP in water suggests that it may be more effective in aqueous environments.

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine-5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form deoxycytidine diphosphate (dCDP) which upon phosphorylation to deoxycytidine triphosphate (dCTP) supports DNA and RNA biosynthesis .

Cellular Effects

The compound plays a crucial role in cellular processes, particularly in DNA synthesis and repair . By serving as a substrate for the formation of dCDP and subsequently dCTP, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxycytidine-5’-monophosphate disodium salt involves its conversion to dCDP by UMP/CMP kinase. This dCDP is then phosphorylated to form dCTP, which is incorporated into DNA during replication and transcription .

Temporal Effects in Laboratory Settings

The effects of 2’-Deoxycytidine-5’-monophosphate disodium salt over time in laboratory settings are primarily related to its role in DNA synthesis and repair

Metabolic Pathways

2’-Deoxycytidine-5’-monophosphate disodium salt is involved in the nucleotide metabolism pathway, specifically in the synthesis of dCTP from dCDP .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine monophosphate can be biosynthesized using recombinant N-deoxyribosyltransferase II, deoxycytidine kinase, and acetate kinase in a one-pot reaction system. Thymidine is used as the deoxyribose donor, guanosine triphosphate is used as the phosphate donor, and acetyl phosphate is used to regenerate guanosine triphosphate. Under optimized conditions, cytosine is converted into deoxycytidine monophosphate with high yield .

Industrial Production Methods

Traditionally, deoxycytidine monophosphate is obtained using two main approaches: DNA digestion or chemical synthesis. In the DNA digestion method, DNA is extracted from sources such as salmon milt and hydrolyzed into deoxyadenosine monophosphate, deoxyguanosine monophosphate, deoxycytidine monophosphate, and thymidine monophosphate by phosphodiesterases. The mixture of deoxynucleoside monophosphates is then separated using an anion-exchange resin .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine monophosphate undergoes various chemical reactions, including phosphorylation, deamination, and incorporation into DNA.

Common Reagents and Conditions

Deamination: Deoxycytidine monophosphate can be deaminated by deoxycytidine monophosphate deaminase to form deoxyuridine monophosphate.

Major Products Formed

Deoxycytidine diphosphate: Formed by phosphorylation.

Deoxycytidine triphosphate: Formed by further phosphorylation.

Deoxyuridine monophosphate: Formed by deamination.

Comparison with Similar Compounds

Deoxycytidine monophosphate is similar to other nucleotides such as cytidine monophosphate, deoxyadenosine monophosphate, and deoxyguanosine monophosphate. it is unique in its specific base pairing with deoxyguanosine monophosphate in DNA. Unlike cytidine monophosphate, which is a component of ribonucleic acid (RNA), deoxycytidine monophosphate lacks a hydroxyl group on the 2’ carbon of the sugar component, making it a deoxynucleotide .

List of Similar Compounds

- Cytidine monophosphate

- Deoxyadenosine monophosphate

- Deoxyguanosine monophosphate

- Thymidine monophosphate

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate involves the protection of the hydroxyl group, followed by the coupling of the protected sugar with the phosphate ester and the amino group of the pyrimidine. The final step involves the deprotection of the hydroxyl group to obtain the target compound.", "Starting Materials": [ "2-Deoxy-D-ribose", "Diethyl phosphate", "4-amino-2-oxopyrimidine" ], "Reaction": [ "Protection of the hydroxyl group of 2-deoxy-D-ribose using TBDMS chloride and imidazole as a catalyst", "Coupling of the protected sugar with diethyl phosphate using tetrazole as a catalyst to obtain the protected phosphate ester", "Coupling of the protected phosphate ester with 4-amino-2-oxopyrimidine using HATU and DIPEA as catalysts to obtain the protected target compound", "Deprotection of the TBDMS group using TBAF to obtain the final product, Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate" ] } | |

CAS No. |

13085-50-2 |

Molecular Formula |

C9H14N3NaO7P |

Molecular Weight |

330.19 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);/t5-,6+,8+;/m0./s1 |

InChI Key |

YJOLXYLJTPJOHF-OERIEOFYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |

| 13085-50-2 | |

physical_description |

Solid |

Related CAS |

25609-92-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)

![2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran](/img/structure/B85234.png)